molecular formula C10H12N6 B14899438 N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine

N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine

Cat. No.: B14899438
M. Wt: 216.24 g/mol
InChI Key: JXMOCVSKGPCVLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n1,n2-Di(pyrimidin-2-yl)ethane-1,2-diamine is an organic compound characterized by the presence of two pyrimidine rings attached to an ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n1,n2-Di(pyrimidin-2-yl)ethane-1,2-diamine typically involves the reaction of pyrimidine derivatives with ethane-1,2-diamine under controlled conditions. One common method involves the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of n1,n2-Di(pyrimidin-2-yl)ethane-1,2-diamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

n1,n2-Di(pyrimidin-2-yl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the pyrimidine rings can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines or thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine N-oxides, while reduction could produce partially or fully reduced derivatives.

Scientific Research Applications

n1,n2-Di(pyrimidin-2-yl)ethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which can be studied for their catalytic properties.

    Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism by which n1,n2-Di(pyrimidin-2-yl)ethane-1,2-diamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with nucleic acid functions.

Comparison with Similar Compounds

Similar Compounds

    n1,n1-Dimethyl-n2-(pyridin-2-yl)ethane-1,2-diamine: Similar structure but with pyridine rings instead of pyrimidine.

    n1-(Pyrimidin-2-yl)ethane-1,2-diamine: Contains only one pyrimidine ring.

    n1,n1-Dimethyl-n2-(pyridin-2-yl)ethane-1,2-diamine: Another variant with dimethyl groups and pyridine rings.

Uniqueness

n1,n2-Di(pyrimidin-2-yl)ethane-1,2-diamine is unique due to the presence of two pyrimidine rings, which can confer distinct electronic and steric properties compared to its analogs. This structural feature can influence its reactivity, binding affinity, and overall functionality in various applications.

Properties

Molecular Formula

C10H12N6

Molecular Weight

216.24 g/mol

IUPAC Name

N,N'-di(pyrimidin-2-yl)ethane-1,2-diamine

InChI

InChI=1S/C10H12N6/c1-3-11-9(12-4-1)15-7-8-16-10-13-5-2-6-14-10/h1-6H,7-8H2,(H,11,12,15)(H,13,14,16)

InChI Key

JXMOCVSKGPCVLU-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)NCCNC2=NC=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.